4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate
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Overview
Description
4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate is a complex organic compound characterized by its unique structure, which includes acetyloxy groups and a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate typically involves multiple steps, starting with the preparation of the benzopyran core. This can be achieved through a series of reactions, including cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyloxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl halides, acetic anhydride, and various bases and acids. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and the active benzopyran moiety. This moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester: Similar in structure due to the presence of acetyloxy groups.
Glycerol, 1-octadecanoate, diacetate: Another compound with acetyloxy functionalities.
Uniqueness
4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate is unique due to its benzopyran core, which imparts distinct chemical and biological properties. This differentiates it from other compounds with similar functional groups but different core structures.
Properties
CAS No. |
111249-86-6 |
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Molecular Formula |
C18H18O8 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
[5-acetyloxy-4-(1-acetyloxypropyl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C18H18O8/c1-5-14(24-10(3)20)13-8-17(22)26-16-7-12(23-9(2)19)6-15(18(13)16)25-11(4)21/h6-8,14H,5H2,1-4H3 |
InChI Key |
RNKCHLHWUNBNLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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